![molecular formula C7H10O2 B14449991 (7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol CAS No. 77023-02-0](/img/structure/B14449991.png)
(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol: is a bicyclic organic compound featuring an oxirane ring fused to a cyclohexene ring. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol typically involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a coupling agent to functionalize various substrates .
Biology:
Medicine:
- Potential applications in drug development due to its unique structural properties.
Industry:
Mecanismo De Acción
The mechanism of action for (7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol involves its reactivity due to the strained oxirane ring. This ring can open under various conditions, allowing the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
- (3,4-Epoxycyclohexyl)ethyltrimethoxysilane
- 3-Glycidyloxypropyltrimethoxysilane
- 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
Uniqueness:
Propiedades
Número CAS |
77023-02-0 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
7-oxabicyclo[4.1.0]hept-3-en-1-ylmethanol |
InChI |
InChI=1S/C7H10O2/c8-5-7-4-2-1-3-6(7)9-7/h1-2,6,8H,3-5H2 |
Clave InChI |
ZBBHXNGZHKUXSV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC2(C1O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)
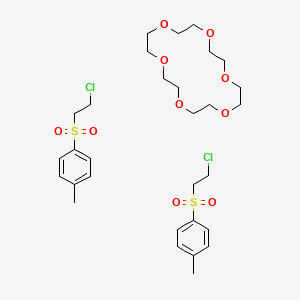
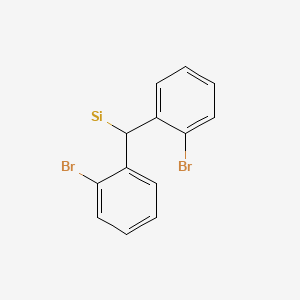

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
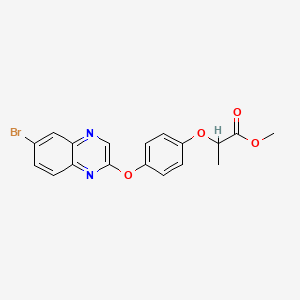




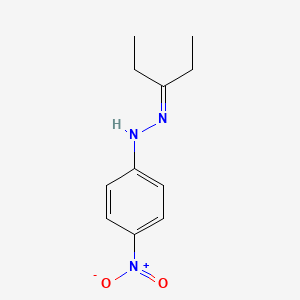
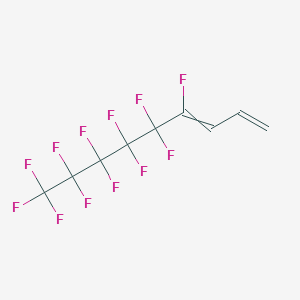
![5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine](/img/structure/B14450003.png)
